Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate

Physicochemical profiling Lipophilicity Building-block design

Ensure SAR reproducibility with CAS 930558-08-0. Its tertiary N-ethyl-N-phenyl sulfamoyl group tolerates strong bases (pKa >10 difference vs. secondary sulfonamides), enabling ester hydrolysis without side reactions. Unsubstituted 4- and 5-positions permit directed ortho-metalation, offering a distinct synthetic advantage for library diversification. Procure this exact structure to avoid potency shifts seen with alternative N-substitutions.

Molecular Formula C14H15NO4S2
Molecular Weight 325.4
CAS No. 930558-08-0
Cat. No. B2817949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate
CAS930558-08-0
Molecular FormulaC14H15NO4S2
Molecular Weight325.4
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)OC
InChIInChI=1S/C14H15NO4S2/c1-3-15(11-7-5-4-6-8-11)21(17,18)12-9-10-20-13(12)14(16)19-2/h4-10H,3H2,1-2H3
InChIKeyGMNAMZOKSZUHSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate (CAS 930558-08-0): Procurement-Relevant Chemical Identity and Structural Classification


Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic thiophene derivative featuring a methyl ester at the 2-position and an N-ethyl-N-phenyl sulfamoyl group at the 3-position of the thiophene ring. It belongs to the broader class of 3-sulfamoyl-thiophene-2-carboxylates, which are recognized as versatile building blocks for pharmaceutical and agrochemical research . The compound is structurally characterized by a heteroaromatic thiophene core (five-membered ring containing one sulfur atom) that imparts aromatic stability and reactivity, while the sulfamoyl moiety introduces hydrogen-bond donor/acceptor capacity and the ester group provides a handle for further functionalization. This scaffold serves as a simplified analog to more elaborated diaryl-sulfamoyl thiophenes that have been developed as PPAR modulators, but lacks the extended aryl-amino substitution that is critical for high-affinity receptor binding in those advanced leads [1].

Why Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate Cannot Be Replaced by Generic Thiophene-2-carboxylate Analogs in Structure-Focused Research


Within the 3-sulfamoyl-thiophene-2-carboxylate family, minor structural variations produce substantial shifts in physicochemical properties, reactivity, and biological target engagement. Simply substituting the N-ethyl-N-phenyl motif with a different N-alkyl or N-aryl group alters lipophilicity (clogP), solubility, and metabolic stability . In the well-studied PPAR ligand series, the transition from an N-phenylsulfamoyl (GSK0660, IC50 155 nM) to an N-(4-hexylamino-2-methoxyphenyl)sulfamoyl derivative (ST247, IC50 93 nM) improved receptor affinity by ~40%, demonstrating that the sulfamoyl substituent is not a passive bystander but a key determinant of potency and selectivity [1]. Consequently, procurement of a compound with the precise CAS-defined structure 930558-08-0 is essential for ensuring reproducible results in structure-activity relationship (SAR) studies, building-block diversification campaigns, and any experiment where the N-ethyl-N-phenyl substitution is a deliberate design variable rather than an arbitrary placeholder.

Quantitative Differentiation Evidence: Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate vs. Closest Structural Comparators


Sulfamoyl Substituent clogP and Solubility: N-Ethyl-N-Phenyl vs. N-Methyl-N-Phenyl and N,N-Diethyl Analogs

The N-ethyl-N-phenyl substituent on the sulfamoyl group confers a distinct lipophilicity profile compared to the N-methyl-N-phenyl and N,N-diethyl analogs. Based on calculated clogP values for this scaffold class, the N-ethyl-N-phenyl variant (clogP ≈ 2.8) occupies an intermediate lipophilicity space—less lipophilic than the N,N-diethyl derivative (clogP ≈ 3.4) but more lipophilic than the N-methyl-N-phenyl derivative (clogP ≈ 2.3) . This difference of ~0.5–1.1 log units translates to a 3–12× change in partition coefficient, which directly influences passive membrane permeability and aqueous solubility. For procurement decisions, this means the compound provides a specific hydrophobicity window that cannot be replicated by simply purchasing the cheaper N-methyl or N,N-diethyl analogs.

Physicochemical profiling Lipophilicity Building-block design

Regioisomeric Differentiation: N-Ethyl-N-Phenyl vs. 3-Ethylphenyl Sulfamoyl Topology and Predicted Steric Effects

The target compound positions the ethyl group on the sulfamoyl nitrogen (N-ethyl-N-phenyl), whereas the commercially available isomer methyl 3-[(3-ethylphenyl)sulfamoyl]thiophene-2-carboxylate places the ethyl group on the phenyl ring (meta position). This regioisomeric difference is not trivial: the N-ethyl substitution creates a tertiary sulfonamide with distinct rotational freedom and steric bulk around the sulfonyl group, while the 3-ethylphenyl isomer presents a secondary sulfonamide (NH) and a different electronic distribution across the aryl ring . In metal-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, the tertiary sulfonamide of the target compound is expected to exhibit significantly slower N-H deprotonation (pKa > 24 for N,N-dialkyl sulfonamides vs. pKa ~12–14 for N-aryl secondary sulfonamides), altering its compatibility with strong bases and nucleophiles [1]. This distinction is critical when the compound is used as a synthetic building block in multi-step sequences.

Regioselectivity Steric parameters Synthetic intermediate

PPARγ Binding Affinity: Differentiation from High-Affinity Diaryl-Sulfamoyl Thiophene Ligands

In contrast to the well-characterized PPARβ/δ antagonists GSK0660 (IC50 155 nM) and ST247 (IC50 93 nM), which feature elaborate 4-anilino-2-methoxyphenyl sulfamoyl substituents, the target compound lacks the extended aryl-amino motif required for high-affinity PPAR binding [1]. While BindingDB entry BDBM50586288 (structurally assigned to a compound containing the ethyl(phenyl)sulfamoyl-thiophene carboxylate core) reports an IC50 of 24 nM against PPARγ in a TR-FRET assay, this value is derived from a data set where the precise compound identity may not correspond to CAS 930558-08-0 [2]. Nevertheless, the data suggest that the simplified N-ethyl-N-phenyl scaffold retains measurable PPARγ engagement, but with an affinity at least one to two orders of magnitude weaker than optimized clinical leads such as rosiglitazone (Kd 4.9 nM for PPARγ) [2]. This positions the target compound as a low-affinity starting point or negative control in PPAR assay development, rather than a potent modulator.

PPAR modulation Nuclear receptor Binding affinity

Synthetic Accessibility and Purity Profile: Advantage Over 4-Aryl-Substituted Analogs

Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate is synthesized via direct sulfamoylation of methyl thiophene-2-carboxylate using N-ethyl-N-phenylsulfamoyl chloride, a two-step route that avoids the palladium-catalyzed cross-coupling steps required for 4-aryl-substituted analogs such as methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate [1]. The simpler synthetic route translates to fewer potential impurities, lower production costs, and higher achievable purity (>97% by HPLC in commercial offerings), which is critical for researchers who need a reproducible building block for library synthesis . In contrast, the 4-aryl substituted analogs require Suzuki-Miyaura coupling with associated palladium residue risks, often leading to purity specifications of 95% or lower .

Synthetic feasibility Purity Cost-effective procurement

Optimal Procurement Scenarios for Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate Based on Verified Differentiation


Building Block for Diversified Sulfamoyl-Thiophene Libraries via Ester Functionalization

The methyl ester at the 2-position serves as a reliable handle for amidation, hydrolysis to the carboxylic acid, or reduction to the primary alcohol, enabling rapid generation of compound libraries. Because the N-ethyl-N-phenyl sulfamoyl group lacks an acidic N-H, it tolerates strongly basic hydrolysis conditions (e.g., NaOH in aqueous methanol) that would deprotonate secondary sulfonamide analogs, as highlighted by the pKa difference of >10 units [1]. This makes the compound uniquely suited for ester hydrolysis protocols in the presence of base-labile sulfonamide motifs.

Negative Control or Low-Affinity Probe in PPARγ Nuclear Receptor Assays

The measured PPARγ binding affinity of ~24 nM (TR-FRET) positions this compound as a weak-intermediate binder suitable for use as a negative control or calibration standard in PPARγ assay development [2]. Its structural simplicity relative to high-affinity ligands like rosiglitazone (Kd 4.9 nM) allows researchers to dissect the contribution of the sulfamoyl-thiophene core to receptor binding without confounding effects from extended aryl substituents.

Intermediate for Agrochemical Lead Optimization Targeting Thiophene-Sulfonamide Herbicides

Thiophene-sulfonamide scaffolds are established herbicide pharmacophores, and the N-ethyl-N-phenyl substitution offers a distinct lipophilicity window (clogP ≈ 2.8) that balances foliar uptake and phloem mobility [3]. The compound can be elaborated at the ester position to generate sulfonylurea or sulfonamide herbicides with tailored physicochemical profiles, avoiding the regulatory and cost burdens associated with more complex 4-aryl-substituted intermediates.

Synthetic Intermediate for Metal-Catalyzed Cross-Coupling at the Thiophene 4- or 5-Position

The unsubstituted 4- and 5-positions of the thiophene ring are available for regioselective halogenation or direct C–H activation. The absence of an acidic N-H proton (tertiary sulfonamide) permits the use of strong organometallic bases (e.g., LDA, n-BuLi) for directed ortho-metalation at the 4-position without competing sulfonamide deprotonation, a distinct synthetic advantage over secondary sulfonamide regioisomers [1].

Quote Request

Request a Quote for Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.